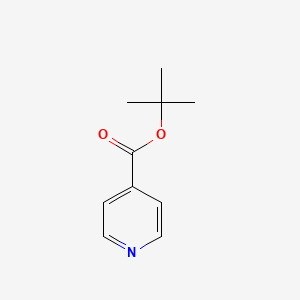

tert-Butyl isonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAPIQZSJHLLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl Isonicotinate: A Technical Overview of its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of tert-butyl isonicotinate (B8489971). This compound is a valuable building block in organic synthesis and holds significance for professionals in drug development and chemical research.

Molecular Structure and IUPAC Name

tert-Butyl isonicotinate possesses a distinct molecular architecture centered around a pyridine (B92270) ring. A tert-butyl ester group is attached at the fourth position (para) of the pyridine ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl pyridine-4-carboxylate [1][2].

The chemical structure can be represented by the following diagram:

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl isonicotinate (B8489971), a valuable intermediate in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol, outlines key physical and spectroscopic properties for compound verification, and provides standardized experimental procedures for its characterization. The information is structured to be a practical resource for laboratory professionals engaged in drug discovery and development.

Synthesis of tert-Butyl Isonicotinate

A common and effective method for the synthesis of this compound involves a two-step process starting from isonicotinic acid. The first step is the conversion of the carboxylic acid to its more reactive acid chloride derivative, isonicotinoyl chloride, using thionyl chloride. The subsequent step involves the esterification of the acid chloride with tert-butanol (B103910) in the presence of a base to yield the final product.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

tert-Butanol

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Step 1: Preparation of Isonicotinoyl Chloride

-

In a fume hood, charge a round-bottom flask with isonicotinic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Fit the flask with a reflux condenser equipped with a drying tube or gas outlet to a scrubber.

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride (often as its hydrochloride salt) can be used directly in the next step.

Step 2: Esterification with tert-Butanol

-

Dissolve the crude isonicotinoyl chloride from Step 1 in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, prepare a solution of tert-butanol (1.2 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.

-

Add the tert-butanol/pyridine solution dropwise to the stirred, cooled solution of isonicotinoyl chloride over 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel or distillation under reduced pressure to yield pure this compound.

Characterization of this compound

Accurate characterization is crucial for confirming the identity, purity, and structure of the synthesized compound.

Characterization Workflow

Caption: Logical workflow for the characterization of this compound.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| CAS Number | 81660-73-3[1] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| Molecular Weight | 179.22 g/mol [1] |

| Appearance | Colorless to light yellow liquid or solid |

| Boiling Point | 246.5 ± 13.0 °C (Predicted)[2] |

| Density | 1.053 ± 0.06 g/cm³ (Predicted)[2] |

| IUPAC Name | tert-butyl pyridine-4-carboxylate[1] |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound based on its chemical structure.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.75 | Doublet (d) | 2H | Pyridine H (α to N) |

| ~ 7.80 | Doublet (d) | 2H | Pyridine H (β to N) |

| ~ 1.60 | Singlet (s) | 9H | tert-Butyl (-C(CH₃)₃) |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164.5 | Ester Carbonyl (C=O) |

| ~ 150.0 | Pyridine C (α to N) |

| ~ 140.0 | Pyridine C (γ to N, attached to C=O) |

| ~ 122.5 | Pyridine C (β to N) |

| ~ 82.0 | Quaternary Carbon (-C (CH₃)₃) |

| ~ 28.1 | tert-Butyl Methyls (-C(CH₃ )₃) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2930 | Medium | C-H Stretch (tert-butyl) |

| ~ 1725 | Strong | C=O Stretch (Ester) |

| ~ 1600, 1560 | Medium | C=C, C=N Stretch (Pyridine Ring) |

| ~ 1280, 1120 | Strong | C-O Stretch (Ester) |

Table 5: Mass Spectrometry (MS) Data

| m/z Value | Proposed Fragment Ion | Notes |

| 179 | [M]⁺ (Molecular Ion) | Corresponds to the molecular weight of the compound. |

| 123 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) via McLafferty-type rearrangement. |

| 122 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation; often the base peak.[3] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use proton decoupling to obtain singlet peaks for all carbons.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy:

-

If the sample is a liquid, place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the ATR crystal.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Use Electron Ionization (EI) as the ionization method to induce fragmentation.

-

Acquire the mass spectrum, plotting the relative abundance of ions against their mass-to-charge (m/z) ratio.

-

Identify the molecular ion peak and analyze the major fragment ions to confirm the structure. The fragmentation pattern of esters often involves cleavage alpha to the carbonyl group and rearrangements.[3]

References

A Technical Guide to the Determination of tert-Butyl Isonicotinate Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of tert-butyl isonicotinate (B8489971), a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for its determination. Understanding solubility is a critical parameter, influencing reaction kinetics, purification processes, and the formulation of active pharmaceutical ingredients (APIs).

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for tert-butyl isonicotinate in common organic solvents. For researchers requiring this information for process development, reaction optimization, or formulation, direct experimental measurement is necessary. The following sections provide a detailed protocol for determining these values accurately.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely used technique for determining the solubility of a solid compound in a solvent. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

Solute: High-purity this compound

-

Solvents: High-purity organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C)

-

Multiple sealed vessels (e.g., screw-cap vials, flasks)

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid

-

Pipettes and syringes

-

Pre-weighed evaporation dishes or vials (e.g., aluminum pans, glass vials)

-

Vacuum oven or desiccator

-

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vessel containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vessels tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vessels in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to perform preliminary tests to determine the optimal equilibration time by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured solubility becomes constant.[1][2]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vessels to rest in the thermostatic bath for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.[3]

-

-

Sampling and Analysis (Gravimetric Method):

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated syringe.[1][4]

-

Immediately pass the solution through a syringe filter into a pre-weighed (tared) evaporation dish. This step removes any remaining microscopic solid particles.

-

Record the exact weight of the dish containing the saturated solution.

-

Place the dish in a vacuum oven at a controlled temperature, well below the boiling point of the solute, until the solvent has completely evaporated.[1][3]

-

Cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved, indicating all solvent has been removed.[2][4]

-

-

Calculation of Solubility:

-

The solubility can be calculated using the recorded weights.

-

Weight of empty dish: W₁

-

Weight of dish + saturated solution: W₂

-

Weight of dish + dry solute: W₃

-

Weight of dissolved solute: W₄ = W₃ - W₁

-

Weight of solvent: W₅ = W₂ - W₃

-

-

Solubility is often expressed in grams of solute per 100 grams of solvent:

-

Solubility ( g/100g solvent) = (W₄ / W₅) * 100

-

-

Alternative Analytical Finish (HPLC):

For lower solubilities or to increase throughput, High-Performance Liquid Chromatography (HPLC) can be used instead of the gravimetric finish. After filtration, the saturated solution is diluted with a suitable mobile phase and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared from standards of known this compound concentrations.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask and gravimetric method.

References

The Dual Directing Roles of tert-Butyl Isonicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl isonicotinate (B8489971) moiety is a versatile directing group in organic synthesis, capable of guiding transformations through distinct mechanistic pathways. This technical guide provides an in-depth analysis of its function in two key areas: directed ortho-metalation (DoM) for C-H functionalization of the pyridine (B92270) ring and as a bidentate chelating group in zinc-catalyzed amide bond cleavage. This document summarizes the core mechanisms, presents available quantitative data, and outlines experimental protocols for key reactions.

Directed ortho-Metalation (DoM) of the Pyridine Ring

The isonicotinate group, particularly the tert-butyl ester, can function as a directing group for the ortho-lithiation of the pyridine ring. This strategy allows for the regioselective functionalization at the C-3 position, which is otherwise challenging to achieve through conventional electrophilic aromatic substitution on the electron-deficient pyridine core.

Mechanism of Action

The mechanism of directed ortho-metalation relies on the coordination of an organolithium reagent to a Lewis basic directing group, which in turn positions the base to deprotonate a proximate C-H bond. In the case of tert-butyl isonicotinate, the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group can act as a bidentate chelation site for the lithium cation of the organolithium reagent (e.g., n-butyllithium or LDA). This chelation brings the organolithium base into close proximity to the C-3 proton, leading to its abstraction and the formation of a 3-lithiated pyridine species. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position. For π-deficient heterocycles like pyridine, a directing metalating group (DMG) is generally required to facilitate lithiation and prevent nucleophilic addition to the ring.[1] Less nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to avoid this side reaction.[2]

References

The Chemical Reactivity of the Pyridine Ring in Tert-Butyl Isonicotinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isonicotinate (B8489971) is a derivative of pyridine-4-carboxylic acid, featuring a sterically bulky tert-butyl ester at the 4-position of the pyridine (B92270) ring. This seemingly simple molecule possesses a rich and nuanced chemical reactivity profile that makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The interplay between the electron-deficient pyridine ring and the electronic and steric effects of the tert-butyl ester group governs its behavior in a wide range of chemical transformations.

The pyridine ring, structurally related to benzene (B151609) but with a nitrogen atom replacing a methine group, is inherently electron-deficient. This is due to the greater electronegativity of nitrogen compared to carbon, which results in a significant dipole moment and reduced aromatic stabilization energy compared to benzene. This electronic characteristic deactivates the ring towards electrophilic attack while making it susceptible to nucleophilic substitution. The tert-butyl carboxylate group at the 4-position further modulates this reactivity, acting as an electron-withdrawing group that enhances the ring's electrophilicity. This guide provides a comprehensive overview of the chemical reactivity of tert-butyl isonicotinate, focusing on reactions at the pyridine ring nitrogen, electrophilic and nucleophilic substitutions on the ring, and transformations involving the ester functionality.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is readily available for reactions with electrophiles. This makes the nitrogen atom a primary site for reactivity, behaving much like a tertiary amine.

N-Alkylation

The pyridine nitrogen can be readily alkylated by reacting this compound with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction forms a quaternary pyridinium (B92312) salt. The formation of the positively charged pyridinium ring significantly alters the electronic properties of the molecule, making the ring even more electron-deficient and thus more susceptible to nucleophilic attack.

Table 1: N-Alkylation of Isonicotinate Esters

| Alkylating Agent | Substrate | Solvent | Conditions | Yield (%) | Reference |

| Alkyl Bromide | Methyl Isonicotinate | Not Specified | Not Specified | Not Specified | [1] |

N-Oxidation

Oxidation of the pyridine nitrogen to form an N-oxide is a common and highly useful transformation. The resulting N-oxide group alters the reactivity of the pyridine ring in a profound way. It increases the electron density at the 2- and 4-positions through resonance, thereby activating these positions for electrophilic substitution, a reaction that is otherwise very difficult on the parent pyridine ring. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.

Table 2: N-Oxidation of Pyridine Derivatives

| Oxidizing Agent | Substrate | Solvent | Conditions | Yield (%) |

| m-CPBA | Substituted Picolinate | Dichloromethane (B109758) (DCM) | 0 °C to RT, 2-12 h | High |

| H₂O₂ / Acetic Acid | Substituted Picolinate | Acetic Acid | 70-80 °C, 6-24 h | Good |

| Oxone® | Substituted Picolinate | Methanol/Water | RT to 50 °C, 3-18 h | Good |

Reactivity of the Pyridine Ring

The inherent electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing tert-butoxycarbonyl group at the 4-position, dictates its reactivity towards electrophilic and nucleophilic reagents.

Caption: Overview of the chemical reactivity of this compound.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. The nitrogen atom withdraws electron density from the ring, making it a poor nucleophile. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This positive charge further deactivates the ring to a level comparable to that of nitrobenzene.

The tert-butoxycarbonyl group at the 4-position is also an electron-withdrawing and deactivating group. As a result, electrophilic substitution on this compound is extremely challenging and requires harsh reaction conditions. If substitution does occur, it is directed to the C-3 and C-5 positions, which are meta to the nitrogen atom and ortho to the ester group.

A strategy to overcome this low reactivity is to first perform an N-oxidation. The resulting N-oxide is electron-rich at the 4-position, facilitating electrophilic attack at this site.[2] Subsequent reduction of the N-oxide restores the pyridine ring.

Table 3: Electrophilic Substitution of Pyridine Derivatives

| Reaction | Reagents | Conditions | Position of Attack | Product Yield |

| Nitration | KNO₃, H₂SO₄ | 300 °C | 3 | Low |

| Sulfonation | SO₃, H₂SO₄, HgSO₄ | 230 °C | 3 | ~70% |

| Bromination | Br₂, Oleum | 130 °C | 3,5-dibromo | Good |

Nucleophilic Aromatic Substitution (NAS)

In contrast to its inertness towards electrophiles, the electron-deficient pyridine ring is activated for nucleophilic attack. The positions ortho and para to the nitrogen atom (C-2, C-6, and C-4) are particularly electrophilic. In this compound, the presence of the electron-withdrawing ester group at the 4-position further enhances this effect.

Direct nucleophilic substitution of a hydrogen atom (as in the Chichibabin reaction) typically occurs at the 2-position.[3][4] This reaction involves the attack of a strong nucleophile, like sodium amide (NaNH₂), followed by the elimination of a hydride ion. However, the presence of the ester group at the 4-position can influence the regioselectivity.

More commonly, nucleophilic aromatic substitution occurs when a good leaving group (e.g., a halide) is present on the ring. For example, if this compound were converted to a 2-halo derivative, it would readily undergo substitution with various nucleophiles.

Another important class of reactions involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the pyridine ring. These strong nucleophiles can add to the 2-position of the pyridine ring. The initial dihydropyridine (B1217469) adduct can then be aromatized by an oxidizing agent.

Table 4: Nucleophilic Substitution and Addition to Pyridine Derivatives

| Reaction Type | Reagent | Conditions | Position of Attack | Product | Yield (%) |

| Chichibabin Amination | NaNH₂, Toluene (B28343) | Heat | 2 | 2-Aminopyridine | 40-49%[3] |

| Phenylation | PhLi, Toluene | Heat | 2 | 2-Phenylpyridine | 40-49%[3] |

| Nucleophilic Substitution | NaOMe, MeOH | Mild | 2 (on 2-chloropyridine) | 2-Methoxypyridine | 95%[3] |

Reactions of the Tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions under which other esters like methyl or ethyl esters would be hydrolyzed.

Acid-Catalyzed Deprotection (Cleavage)

The primary method for cleaving the tert-butyl ester is through acid catalysis. The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of the highly stable tert-butyl carbocation, which then typically deprotonates to form isobutene gas. Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are commonly used for this purpose. The reaction is usually clean and proceeds in high yield at room temperature.[5][6]

Table 5: Deprotection of Tert-Butyl Esters

| Reagent | Solvent | Conditions | Time | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-5 h | >90% | [5][6] |

| TFA | DCM | Room Temperature | 18 h | High | [5] |

| TFA | DCM | 0 °C to RT | 1 h | High | [5] |

Experimental Protocols

Protocol 1: N-Oxidation using m-CPBA

This protocol is a general procedure for the N-oxidation of pyridine derivatives and is adaptable for this compound.

-

Dissolution: Dissolve the this compound (1.0 equiv) in dichloromethane (DCM) to make a 0.1-0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add solid meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2-1.5 equiv) portion-wise over 15-20 minutes. Monitor the internal temperature to prevent a significant rise.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃) until a starch-iodide paper test is negative.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization to yield the pure this compound N-oxide.

Caption: Experimental workflow for the N-oxidation of this compound.

Protocol 2: Deprotection of the Tert-Butyl Ester using TFA

This protocol describes a standard procedure for the cleavage of the tert-butyl ester to yield isonicotinic acid.[5][6]

-

Dissolution: Dissolve the this compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a round-bottom flask.

-

Addition of Acid: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., 5 mL of DCM and 5 mL of TFA).

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 5 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Removal of Volatiles: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2x).

-

Isolation: The resulting product, isonicotinic acid (as its TFA salt), is often a solid and can be used directly or purified further by recrystallization if necessary. To obtain the free acid, the residue can be dissolved in a minimal amount of water and the pH carefully adjusted to ~4-5, at which point the isonicotinic acid will precipitate and can be collected by filtration.

Caption: Mechanism of acid-catalyzed deprotection of the tert-butyl ester.

Conclusion

This compound exhibits a diverse reactivity profile governed by the electronic properties of the pyridine ring and the nature of the ester substituent. The nitrogen atom's basicity allows for straightforward N-alkylation and N-oxidation, the latter being a key strategy to enable subsequent electrophilic substitution at the 4-position. The electron-deficient ring is generally resistant to electrophilic attack but is primed for nucleophilic substitution, particularly at the 2- and 6-positions. Finally, the tert-butyl ester group serves as a stable and synthetically convenient protecting group for the carboxylic acid, which can be efficiently removed under mild acidic conditions. A thorough understanding of these reactivity patterns is essential for leveraging this compound as a versatile building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Spectroscopic Analysis of Tert-Butyl Isonicotinate: A Technical Guide

Introduction

Tert-butyl isonicotinate (B8489971) is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine (B92270) ring and a tert-butyl ester functional group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl isonicotinate. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists in their analytical endeavors. The molecular formula for this compound is C₁₀H₁₃NO₂ and its molecular weight is 179.22 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the protons of the pyridine ring and the tert-butyl group.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Doublet (d) | 2H | H-2, H-6 (α to Nitrogen) |

| ~ 7.8 | Doublet (d) | 2H | H-3, H-5 (β to Nitrogen) |

| ~ 1.6 | Singlet (s) | 9H | -C(CH₃)₃ |

-

The protons on the pyridine ring (H-2, H-3, H-5, and H-6) are deshielded due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring current, thus appearing at a higher chemical shift (downfield).[3][4] The protons alpha to the nitrogen (H-2 and H-6) are expected to be the most deshielded.

-

The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a single, sharp signal (singlet) at a lower chemical shift (upfield).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 164 | C=O (Ester Carbonyl) |

| ~ 150 | C-2, C-6 (α to Nitrogen) |

| ~ 140 | C-4 (Carbon attached to ester) |

| ~ 122 | C-3, C-5 (β to Nitrogen) |

| ~ 82 | -C (CH₃)₃ (Quaternary Carbon) |

| ~ 28 | -C(C H₃)₃ (Methyl Carbons) |

-

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field.[5][6]

-

The carbons of the pyridine ring show characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing at a lower field.[5]

-

The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration | Assignment |

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |

| ~ 2980-2950 | Medium | C-H Stretch | Aliphatic (tert-Butyl) |

| ~ 1725-1715 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~ 1600 & 1500-1400 | Medium-Weak | C=C & C=N Stretch | Aromatic Ring (Pyridine) |

| ~ 1300-1000 | Strong | C-O Stretch | Ester |

-

A strong absorption band in the region of 1725-1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an α,β-unsaturated ester.[10][11][12]

-

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[13][14]

-

The characteristic stretching vibrations of the pyridine ring (C=C and C=N) appear in the 1600-1400 cm⁻¹ region.[15][16][17][18]

-

A strong C-O stretching band for the ester is expected in the 1300-1000 cm⁻¹ range.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z (Predicted) | Relative Abundance | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 106 | Moderate | [C₅H₄NCO]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

| 57 | Very High | [C₄H₉]⁺ (tert-Butyl cation) |

-

The molecular ion peak [M]⁺ is expected at m/z 179, corresponding to the molecular weight of this compound.[2][19]

-

A major fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (C₄H₈) via a McLafferty-type rearrangement, leading to a peak at m/z 123.

-

Another significant fragmentation is the cleavage of the C-O bond to form the highly stable tert-butyl carbocation [C₄H₉]⁺ at m/z 57, which is often the base peak.[20][21][22]

-

Fragmentation of the pyridine ring can lead to ions such as [C₅H₄NCO]⁺ (m/z 106) and [C₅H₄N]⁺ (m/z 78).[23]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for an organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual peaks should not interfere with the signals of the analyte.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.

-

Data Acquisition: Transfer the solution to a clean NMR tube. The analysis is performed in an NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.

-

Data Processing: The acquired free induction decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

IR Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.

-

Data Acquisition: The salt plate with the sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample.

-

Spectrum Generation: The instrument records the frequencies at which the infrared radiation is absorbed by the sample, generating a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). EI often causes fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

Caption: A diagram illustrating the workflow of spectroscopic analysis.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C10H13NO2 | CID 21219557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl methyl ether(1634-04-4) 13C NMR [m.chemicalbook.com]

- 9. C-13 NMR Spectrum [acadiau.ca]

- 10. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. researchgate.net [researchgate.net]

- 17. Effect of pyridine on infrared absorption spectra of copper phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. PubChemLite - this compound (C10H13NO2) [pubchemlite.lcsb.uni.lu]

- 20. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uni-saarland.de [uni-saarland.de]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

Role of tert-butyl group in directing group efficiency

An In-depth Technical Guide on the Role of the tert-Butyl Group in Directing Group Efficiency

The tert-butyl group, -C(CH₃)₃, is a cornerstone substituent in organic synthesis, prized for its profound influence on the reactivity and selectivity of chemical transformations.[1][2] Its role is primarily dictated by two fundamental properties: its significant steric bulk and its electronic nature. As a directing group, its effects are not merely passive but are actively harnessed to control reaction outcomes with a high degree of precision.

The three methyl groups projecting from a central quaternary carbon create a large, conformationally rigid, and sterically demanding domain.[3][4] This steric hindrance is a powerful tool for shielding specific sites on a molecule, thereby directing incoming reagents to less hindered positions.[1][3] Electronically, the tert-butyl group acts as a weak electron-donating group through an inductive effect, which can activate aromatic systems towards electrophilic attack.[5][6] This technical guide provides a comprehensive examination of how these properties govern the efficiency of the tert-butyl group as a directing element in a variety of critical chemical reactions.

Core Principles: Steric and Electronic Effects

The directing ability of the tert-butyl group is a direct consequence of its steric and electronic characteristics. Understanding these core principles is essential for predicting and controlling its influence on reaction pathways.

Steric Hindrance: A Quantitative Perspective

Steric hindrance refers to the spatial crowding around a reaction center that impedes the approach of reagents.[3] The tert-butyl group is one of the most sterically demanding substituents used in organic chemistry.[3] This effect can be quantified using conformational analysis, particularly with A-values, which measure the steric preference of a substituent for the equatorial position on a cyclohexane (B81311) ring. A larger A-value signifies greater steric bulk. The tert-butyl group's exceptionally high A-value effectively "locks" the conformation of cyclohexane rings, forcing the group into the equatorial position to avoid severe 1,3-diaxial interactions.[3][7][8]

Table 1: Conformational Preferences (A-Values) of Common Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -CH₃ (Methyl) | 1.7 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

| -Ph (Phenyl) | 3.0 |

| -Cl (Chloro) | 0.6 |

| -OH (Hydroxy) | 0.9 |

Data sourced from common organic chemistry principles.

Electronic Influence: Inductive Effect and Hyperconjugation

The tert-butyl group is generally considered an electron-donating group. This is primarily due to the inductive effect (+I), where the sp³-hybridized carbons of the tert-butyl group donate electron density to a more electronegative sp²-hybridized carbon of an aromatic ring.[5][9] This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene.[5][6]

A secondary, much smaller electronic contribution is carbon-carbon hyperconjugation, where the σ-bonds of the C-C bonds in the tert-butyl group can overlap with the π-system of an aromatic ring.[5] While less significant than the C-H hyperconjugation seen in a methyl group, it also contributes to the ortho, para-directing nature of the group.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]

- 5. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistryschool.net [chemistryschool.net]

- 8. brainly.in [brainly.in]

- 9. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

The Dual Nature of a Bulky Ligand: An In-depth Technical Guide to the Electronic and Steric Effects of Tert-butyl Isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl isonicotinate (B8489971), a derivative of isonicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural feature, the bulky tert-butyl group attached to the carboxylate function of the pyridine (B92270) ring, imparts a distinct combination of electronic and steric properties. These characteristics are crucial in its application as a directing group in organic synthesis and in modulating the properties of pharmacologically active compounds and functional materials. This technical guide provides a comprehensive analysis of the electronic and steric effects of tert-butyl isonicotinate, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and synthetic pathways.

I. Electronic Effects of the this compound Moiety

The electronic landscape of this compound is primarily dictated by the interplay between the electron-withdrawing pyridine ring and the ester functionality. The nitrogen atom in the pyridine ring exerts a significant inductive and mesomeric electron-withdrawing effect, which influences the reactivity of the ring and the properties of the ester group.

Basicity and pKa

The ester group at the 4-position of the pyridine ring influences the basicity of the nitrogen atom. The electron-withdrawing nature of the carboxylate group reduces the electron density on the nitrogen, making it less basic compared to unsubstituted pyridine. A predicted pKa value for this compound highlights this electronic effect.

| Compound | Predicted pKa | Reference |

| This compound | 3.22 ± 0.10 | [1] |

| Pyridine (for comparison) | 5.23 | [2] |

Hammett Substituent Constants

| Substituent | σp (on benzene (B151609) ring) |

| -COOCH3 | 0.45 |

| -COOC2H5 | 0.45 |

| -COOH | 0.45 |

The 4-tert-butoxycarbonyl group is expected to have a similar positive σp value, indicating its electron-withdrawing nature through both inductive and resonance effects. This influences the reactivity of the pyridine ring towards electrophilic and nucleophilic reagents.

II. Steric Effects of the Tert-butyl Group

The most prominent feature of this compound is the substantial steric bulk imparted by the tert-butyl group. This steric hindrance plays a critical role in directing chemical reactions and influencing the conformation of molecules.

Taft Steric Parameter (Es)

The Taft steric parameter, Es, provides a quantitative measure of the steric effect of a substituent. The tert-butyl group has one of the most negative Es values, signifying a very large steric hindrance.

| Substituent | Taft Steric Parameter (Es) |

| -C(CH3)3 (tert-butyl) | -1.54 |

| -CH(CH3)2 (isopropyl) | -0.47 |

| -CH2CH3 (ethyl) | -0.07 |

| -CH3 (methyl) | 0.00 |

This significant steric bulk can shield the adjacent carbonyl group and the pyridine ring from the approach of reagents, thereby influencing reaction rates and selectivity.

III. Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of isonicotinic acid with tert-butanol (B103910). Due to the propensity of tert-butanol to undergo elimination under strongly acidic conditions, direct Fischer esterification can be challenging. A common and effective method involves the activation of isonicotinic acid, for example, by converting it to its acid chloride, followed by reaction with tert-butanol in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis via Isonicotinoyl Chloride

This protocol describes a two-step synthesis of this compound from isonicotinic acid.

Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride

-

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

To a stirred suspension of isonicotinic acid (1 equivalent) in anhydrous toluene, add thionyl chloride (2-3 equivalents) dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

-

Step 2: Esterification with Tert-butanol

-

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Tert-butanol

-

Anhydrous pyridine or another non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (B109758) (DCM)

-

-

Procedure:

-

Dissolve isonicotinoyl chloride hydrochloride (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add tert-butanol (1.1-1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath and slowly add anhydrous pyridine (2.2-3 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford pure this compound.

-

IV. Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| 1H NMR (CDCl3, 400 MHz) | δ 8.75 (d, J = 5.2 Hz, 2H, H-2, H-6), 7.80 (d, J = 5.2 Hz, 2H, H-3, H-5), 1.60 (s, 9H, C(CH3)3) |

| 13C NMR (CDCl3, 100 MHz) | δ 164.5, 150.5, 142.0, 122.5, 82.0, 28.1 |

| IR (KBr, cm-1) | ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1600, 1560 (C=C, C=N stretch, pyridine ring) |

V. Reactivity and Applications

The electronic and steric properties of this compound govern its reactivity and make it a valuable tool in organic synthesis and drug development.

Role as a Directing Group

The pyridine nitrogen and the carbonyl oxygen of the ester group can act as a bidentate directing group in metal-catalyzed reactions. This allows for selective functionalization of substrates at positions that would otherwise be difficult to access.

Modulation of Physicochemical Properties in Drug Development

In drug design, the incorporation of a this compound moiety can significantly alter the physicochemical properties of a molecule. The bulky and lipophilic tert-butyl group can enhance membrane permeability and influence the metabolic stability of a drug candidate. The pyridine ring can participate in hydrogen bonding and other interactions with biological targets. The ester linkage also provides a potential site for enzymatic cleavage, allowing for prodrug strategies.

VI. Conclusion

This compound is a versatile molecule whose utility stems from a well-defined interplay of electronic and steric effects. The electron-withdrawing nature of the isonicotinate core modulates the basicity of the pyridine nitrogen and influences the reactivity of the aromatic system. Concurrently, the pronounced steric bulk of the tert-butyl group provides a powerful tool for controlling regioselectivity in chemical transformations and for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of these dual properties is essential for leveraging the full potential of this compound in the design and synthesis of novel functional molecules.

References

The Dual Role of tert-Butyl Isonicotinate in Coordination Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl isonicotinate (B8489971), a pyridine-4-carboxylic acid ester, presents a fascinating case in coordination chemistry. While the formation of stable, isolable coordination complexes with this ligand is not extensively documented in publicly available literature, its role as a potent directing group in catalysis is well-established, particularly in zinc-catalyzed amide cleavage reactions. This technical guide provides a comprehensive overview of tert-butyl isonicotinate, focusing on its synthesis, its function as a coordinating ligand in catalytic intermediates, and the associated experimental methodologies. Due to the limited data on its stable coordination compounds, this guide will draw contextual parallels from the coordination chemistry of the parent isonicotinic acid and related derivatives to infer potential coordination behaviors.

Introduction: Structural and Molecular Characteristics

This compound (tert-butyl pyridine-4-carboxylate) is an organic compound featuring a pyridine (B92270) ring substituted at the 4-position with a tert-butyl ester group. The presence of the sterically demanding tert-butyl group significantly influences the molecule's solubility and reactivity.[1] The key structural features are the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, both of which can act as coordination sites for metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | tert-butyl pyridine-4-carboxylate |

| CAS Number | 81660-73-3 |

| Boiling Point | 246.5 ± 13.0 °C (Predicted) |

| Density | 1.053 ± 0.06 g/cm³ (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of isonicotinic acid with a tert-butyl group. While various methods exist, a common laboratory-scale synthesis involves the reaction of isonicotinoyl chloride with potassium tert-butoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

-

Potassium tert-butoxide (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Caption: Workflow for the synthesis of this compound.

Role as a Directing Group in Catalysis

The most significant role of this compound in coordination chemistry is as a directing group in zinc-catalyzed amide cleavage.[1] In this capacity, it facilitates the transformation of amides to esters under mild conditions.

Mechanism of Zinc-Catalyzed Amide Alcoholysis

The catalytic cycle involves the coordination of the this compound-derivatized amide to a zinc(II) center. The pyridine nitrogen and the amide carbonyl oxygen act as a bidentate ligand, forming a chelate ring with the zinc ion.[2][3] This coordination activates the amide carbonyl group towards nucleophilic attack by an alcohol. The zinc center also coordinates the alcohol, enhancing its nucleophilicity.

Caption: Simplified catalytic cycle of zinc-catalyzed amide alcoholysis.

Experimental Protocol: Zinc-Catalyzed Methanolysis of a this compound-Derivatized Amide

Materials:

-

This compound-derivatized amide

-

Zinc acetate (B1210297) (Zn(OAc)₂)

-

Methanol

-

tert-Butyl acetate (tBuOAc) as solvent

Procedure:

-

To a solution of the this compound-derivatized amide (1.0 eq) in tBuOAc, is added zinc acetate (10 mol%).

-

Methanol (2.5 eq) is then added to the reaction mixture.

-

The mixture is stirred at 60 °C for 30 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to isolate the corresponding methyl ester and tert-butyl 2-aminonicotinate.

Table 2: Efficiency of Alcoholysis with Zn(OAc)₂ [1]

| Alcohol | Equivalents | Temperature (°C) | Time (h) | Conversion (%) |

| Methanol | 2.5 | 60 | 0.5 | 100 |

| Isopropanol | 26 | 40 | 48 | 96 |

Coordination Chemistry: Inferred Properties

While stable, isolated coordination complexes of this compound are not well-documented, its coordination behavior can be inferred from related isonicotinic acid and its derivatives. Isonicotinate ligands are known to exhibit a variety of coordination modes, acting as monodentate, bidentate, or bridging ligands. The pyridine nitrogen is a primary coordination site, and the carboxylate group can coordinate in a monodentate or bidentate fashion.

The bulky tert-butyl group is expected to exert significant steric influence on the formation and geometry of potential coordination complexes. This steric hindrance may favor the formation of complexes with lower coordination numbers or lead to distorted geometries around the metal center.

Table 3: Representative Infrared (IR) and Nuclear Magnetic Resonance (NMR) Data

Since specific data for this compound complexes is unavailable, this table provides typical shifts observed for related pyridine-carboxylate ligands upon coordination to a metal center.

| Spectroscopic Technique | Ligand | Coordinated Ligand (Typical Shift) | Rationale for Shift |

| IR Spectroscopy | |||

| ν(C=O) of ester | ~1720 cm⁻¹ | Shift to lower frequency (~1650-1680 cm⁻¹) | Coordination of the carbonyl oxygen to the metal center weakens the C=O bond. |

| Pyridine ring vibrations | ~1590-1610 cm⁻¹ | Shift to higher frequency | Coordination of the pyridine nitrogen to the metal center alters the electron distribution in the ring. |

| ¹H NMR Spectroscopy | |||

| Pyridine protons | δ ~7.5-8.7 ppm | Downfield shift (Δδ ~0.1-0.5 ppm) | Deshielding of the pyridine protons upon coordination of the nitrogen to an electron-withdrawing metal center. |

| ¹³C NMR Spectroscopy | |||

| Pyridine carbons | δ ~120-150 ppm | Downfield shift | Similar deshielding effect as seen in ¹H NMR upon coordination. |

| Carbonyl carbon | δ ~165 ppm | Downfield shift | Coordination to the metal center withdraws electron density from the carbonyl carbon. |

Applications in Drug Development and Organic Synthesis

The ability of this compound to act as a directing group for selective amide cleavage is highly valuable in organic synthesis and has potential applications in drug development.[1] This methodology allows for the modification of complex molecules, such as peptides and other active pharmaceutical ingredients (APIs), under mild conditions.[1] The selective transformation of amide bonds to esters can be a crucial step in the synthesis of prodrugs or in the late-stage functionalization of drug candidates.

Conclusion

This compound serves as a compelling example of a ligand with a pronounced, albeit specialized, role in coordination chemistry. Its primary utility lies in its function as a directing group, where its transient coordination to a metal center enables selective catalytic transformations. While the study of its stable, isolable coordination complexes remains an open area for future research, the principles of coordination chemistry provide a framework for understanding its behavior and predicting its potential as a ligand. The steric and electronic properties conferred by the tert-butyl group and the pyridine-4-carboxylate scaffold suggest that further exploration of its coordination chemistry could unveil novel catalysts and materials.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl Isonicotinate from Isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl isonicotinate (B8489971) from isonicotinic acid. The recommended method involves the esterification of isonicotinic acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is advantageous due to its mild reaction conditions, high efficiency, and the straightforward removal of volatile byproducts, simplifying the purification process. This protocol is intended for use by researchers in organic synthesis and medicinal chemistry.

Introduction

Tert-butyl esters are valuable protecting groups for carboxylic acids in organic synthesis due to their stability under a wide range of non-acidic conditions and their facile cleavage under mild acidic conditions. Tert-butyl isonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The synthesis of tert-butyl esters can be challenging, particularly for heterocyclic carboxylic acids like isonicotinic acid. Direct esterification with tert-butanol (B103910) is often inefficient due to the competing dehydration of the alcohol. The use of di-tert-butyl dicarbonate as an activating agent for the carboxylic acid provides a reliable and high-yielding alternative.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Isonicotinic Acid | 1.0 eq |

| Di-tert-butyl Dicarbonate | 1.2 eq |

| 4-(Dimethylamino)pyridine | 0.1 eq |

| Reaction Conditions | |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-24 hours |

| Product Information | |

| Product | This compound |

| Appearance | Colorless to light yellow oil or solid |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Expected Yield | 85-95% |

| Purification Method | Silica (B1680970) Gel Column Chromatography |

Experimental Protocol

Materials:

-

Isonicotinic acid (99%)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (99%)

-

4-(Dimethylamino)pyridine (DMAP) (99%)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add isonicotinic acid (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the isonicotinic acid (approximately 10 mL of THF per gram of isonicotinic acid).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

-

-

Addition of Reagent:

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature. Gas evolution (CO₂) will be observed.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is complete when the isonicotinic acid spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc in hexane).

-

Combine the fractions containing the pure product (as determined by TLC).

-

Remove the solvent under reduced pressure to yield pure this compound.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Tert-Butyl Isonicotinate as a Directing Group in C-H Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing tert-butyl isonicotinate (B8489971) as a directing group in transition metal-catalyzed C-H activation reactions. The protocols and data presented are based on established precedents for pyridine-based directing groups and serve as a guide for the development of novel synthetic transformations.

Introduction

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the efficient and atom-economical synthesis of complex organic molecules. The use of directing groups has been instrumental in controlling the regioselectivity of these transformations. Pyridine (B92270) and its derivatives are among the most effective and widely used directing groups due to the strong coordinating ability of the nitrogen atom with various transition metals. tert-Butyl isonicotinate, which features a pyridine ring substituted with a tert-butyl ester at the 4-position, is a promising directing group for C-H activation. The pyridine nitrogen serves as the primary coordination site for the metal catalyst, directing functionalization to a proximal C-H bond, typically at the ortho-position of a tethered aromatic ring. The electron-withdrawing nature of the ester can modulate the electronic properties of the pyridine ring, influencing the catalytic cycle.

Mechanism of Action

The generally accepted mechanism for C-H activation directed by a pyridine-based group, such as this compound, involves the formation of a metallacyclic intermediate. The key steps are:

-

Coordination: The pyridine nitrogen of the substrate coordinates to the transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium).

-

C-H Activation: The metal center then activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a stable five- or six-membered metallacycle.

-

Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, olefin, or electrophile).

-

Reductive Elimination/Product Release: The final step involves reductive elimination from the metal center to form the C-C or C-heteroatom bond and regenerate the active catalyst.

Applications in C-H Functionalization

Based on analogous pyridine-directed systems, this compound can be expected to direct a variety of C-H functionalization reactions, including:

-

Arylation: The palladium-catalyzed coupling of C-H bonds with aryl halides or other arylating agents.

-

Olefination: The rhodium or ruthenium-catalyzed reaction with alkenes to introduce vinyl groups.

-

Acetoxylation: The palladium-catalyzed introduction of an acetoxy group using an oxidant like PhI(OAc)₂.

-

Alkylation: The coupling with alkyl sources.

The choice of metal catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity for a specific transformation.

Experimental Protocols

The following are generalized protocols for the synthesis of a this compound-directed substrate and its subsequent use in a palladium-catalyzed ortho-C-H arylation. These protocols are based on established procedures for similar pyridine-based directing groups and should be optimized for specific substrates and coupling partners.

Protocol 1: Synthesis of a this compound-Directed Substrate

This protocol describes the amidation of a primary amine with tert-butyl isonicotinoyl chloride.

Materials:

-

Arylamine (1.0 equiv)

-

tert-Butyl isonicotinoyl chloride (1.1 equiv)

-

Triethylamine (B128534) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the arylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution, followed by the dropwise addition of tert-butyl isonicotinoyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with deionized water.

-

Separate the organic layer, and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-tert-butylisonicotinamide.

Protocol 2: Palladium-Catalyzed ortho-C-H Arylation

This protocol outlines a general procedure for the arylation of an N-aryl-tert-butylisonicotinamide with an aryl iodide.

Materials:

-

N-Aryl-tert-butylisonicotinamide (1.0 equiv)

-

Aryl iodide (1.2 equiv)

-

Pd(OAc)₂ (5-10 mol%)

-

Ligand (e.g., PPh₃, 10-20 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

-

To an oven-dried Schlenk tube, add the N-aryl-tert-butylisonicotinamide, aryl iodide, Pd(OAc)₂, ligand, and base.

-

Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture to 100-140 °C for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the ortho-arylated product.

Data Presentation

The following tables summarize the expected scope and yields for a palladium-catalyzed ortho-arylation directed by a pyridine-based group, which can be considered representative for reactions directed by this compound.

Table 1: Substrate Scope for ortho-Arylation

| Entry | Aryl Group of Directing Substrate | Aryl Iodide | Expected Yield (%) |

| 1 | Phenyl | 4-Iodotoluene | 75-90 |

| 2 | 4-Methoxyphenyl | 4-Iodotoluene | 80-95 |

| 3 | 4-Chlorophenyl | 4-Iodotoluene | 60-75 |

| 4 | Phenyl | 4-Iodoanisole | 70-85 |

| 5 | Phenyl | 1-Iodo-4-(trifluoromethyl)benzene | 55-70 |

Note: Yields are hypothetical and based on literature precedents for similar directing groups. Actual yields may vary depending on the specific substrates and optimized reaction conditions.

Table 2: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Expected Yield (%) |

| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Toluene | 120 | Good |

| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (2) | Toluene | 120 | High |

| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2) | Dioxane | 130 | Very High |

| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMF | 140 | Moderate to Good |

Note: This table represents a typical optimization matrix for such a C-H activation reaction.

Conclusion

This compound is a versatile and effective directing group for transition metal-catalyzed C-H activation reactions. Its pyridine nitrogen provides a strong coordination site for the catalyst, enabling high regioselectivity in the functionalization of proximal C-H bonds. The protocols and data provided herein, based on well-established precedents for pyridine-based directing groups, offer a solid foundation for researchers to explore the utility of this compound in the synthesis of complex molecules for applications in materials science, agrochemicals, and pharmaceutical development. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal results.

Application Notes and Protocols for Zn-Catalyzed Amide Cleavage Directed by tert-Butyl Nicotinate

Note: The established protocol for zinc-catalyzed amide cleavage utilizes a tert-butyl nicotinate (B505614) directing group (a pyridine (B92270) ring substituted at the 3-position). Current research literature does not detail a similar system employing tert-butyl isonicotinate (substituted at the 4-position). The following application notes and protocols are based on the well-documented nicotinate-directed methodology.

Introduction

The cleavage of the highly stable amide bond under mild conditions is a significant challenge in organic synthesis. This document outlines a two-step methodology for the transformation of primary amides into esters under gentle, neutral conditions.[1][2] The process employs a tert-butyl nicotinate (tBuNic) directing group, which is first installed via a palladium-catalyzed amidation.[3][4] The activated amide then undergoes a zinc-catalyzed alcoholysis, affording the corresponding ester.[3][4] This biomimetic approach mimics the function of metallo-exopeptidases and demonstrates broad functional group tolerance, making it a valuable tool for late-stage functionalization in complex molecules, including peptides, sugars, and sterols.[3][5]

Overall Transformation

The overall process can be summarized in two key steps:

-

Installation of the Directing Group: A primary amide is coupled with tert-butyl 2-chloronicotinate in a Pd-catalyzed reaction to form the activated N-nicotinoyl amide.

-

Zn-Catalyzed Amide Cleavage: The activated amide is treated with an alcohol in the presence of a zinc acetate (B1210297) catalyst, leading to the cleavage of the amide bond and formation of the corresponding ester.

Data Presentation

Table 1: Optimized Conditions for Pd-Catalyzed Installation of the tert-Butyl Nicotinate Directing Group

| Parameter | Condition |

| Aryl Halide | tert-Butyl 2-chloronicotinate |

| Catalyst | Pd-G3-dcpf (10 mol%) |

| Ligand | 1,1′-Bis(dicyclohexylphosphino)ferrocene (included in pre-catalyst) |

| Base | K₂CO₃ (7.5 equiv) or Cs₂CO₃ (1.2-2 equiv) |

| Solvent | 1,4-Dioxane (B91453) |

| Temperature | 50-60 °C |

| Time | 30 h |

Data compiled from references[1][4].

Table 2: Optimized Conditions for Zn-Catalyzed Amide Cleavage (Alcoholysis)

| Parameter | Condition |

| Catalyst | Zn(OAc)₂ (10 mol%) |

| Nucleophile | Alcohol (3.0 equiv) |

| Solvent | tert-Butyl acetate (tBuOAc) |

| Temperature | 40-60 °C |

| Time | Varies (e.g., 30 min for MeOH at 60°C) |

Data compiled from references[3][4].

Table 3: Substrate Scope of Alcohols in Zn-Catalyzed Amide Cleavage

| Alcohol | Equiv. | Temp (°C) | Time (h) | Conversion (%) |

| Methanol | 2.5 | 60 | 0.5 | 100 |

| Isopropanol | 26 | 40 | 48 | 96 |

This table presents illustrative examples. The methodology is compatible with a wide range of primary and secondary alcohols, including those that are solids.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of tert-Butyl 2-(acylamino)nicotinates (Installation of the Directing Group)

-